molecular formula C27H24ClN3O4 B014789 N-(4-Acetamidophenyl)indomethacin Amide CAS No. 261766-23-8

N-(4-Acetamidophenyl)indomethacin Amide

Cat. No. B014789
M. Wt: 489.9 g/mol
InChI Key: CVMUUPNNEPVQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Acetamidophenyl)indomethacin Amide” is a potent and selective reversible Cox-2 inhibitor . It inhibits human Cox-2 with an IC50 of 0.1 μM and ovine Cox-2 with an IC50 of 0.625 μM . It is about 400 times less potent as an inhibitor of human Cox-1 and 80 times less potent as an inhibitor of ovine Cox-1 . It shows anti-inflammatory, antiangiogenic, and cancer chemopreventive activity in various experimental models .


Molecular Structure Analysis

The molecular formula of “N-(4-Acetamidophenyl)indomethacin Amide” is C27H24ClN3O4 . Its molecular weight is 489.95 .


Chemical Reactions Analysis

“N-(4-Acetamidophenyl)indomethacin Amide” is a reversible, potent, and selective COX-2 inhibitor . Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .


Physical And Chemical Properties Analysis

“N-(4-Acetamidophenyl)indomethacin Amide” appears as a crystalline solid . It has a solubility of ≤16mg/ml in DMSO and 16mg/ml in dimethyl formamide .

Scientific Research Applications

Application in Biochemical Research

  • Scientific Field : Biochemical Research
  • Summary of the Application : N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, is a potent and selective reversible inhibitor of COX-2 . Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .
  • Methods of Application or Experimental Procedures : N-4AIA inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 .
  • Results or Outcomes : In the carageenan-induced foot pad edema assay, oral administration of N-4AIA showed anti-inflammatory activity .

Application in Anti-Inflammatory Research

  • Scientific Field : Anti-Inflammatory Research
  • Summary of the Application : N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, has been shown to have anti-inflammatory activity . This is likely due to its ability to inhibit COX-2, an enzyme that plays a key role in inflammation .
  • Methods of Application or Experimental Procedures : In the carageenan-induced foot pad edema assay, oral administration of N-4AIA showed anti-inflammatory activity .
  • Results or Outcomes : The results of the carageenan-induced foot pad edema assay demonstrated the anti-inflammatory activity of N-4AIA .

Application in Cancer Chemopreventive Research

  • Scientific Field : Cancer Chemopreventive Research
  • Summary of the Application : N-4AIA has been reported to show cancer chemopreventive activity in various experimental models . This is likely due to its ability to inhibit COX-2, an enzyme that has been implicated in the development of various types of cancer .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results or Outcomes : The results of various experimental models demonstrated the cancer chemopreventive activity of N-4AIA .

Application in Antiangiogenic Research

  • Scientific Field : Antiangiogenic Research
  • Summary of the Application : N-4AIA has been reported to show antiangiogenic activity in various experimental models . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results or Outcomes : The results of various experimental models demonstrated the antiangiogenic activity of N-4AIA .

Future Directions

“N-(4-Acetamidophenyl)indomethacin Amide” shows anti-inflammatory, antiangiogenic, and cancer chemopreventive activity in various experimental models . This suggests potential future directions in the treatment of inflammatory diseases and cancer prevention.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMUUPNNEPVQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399202
Record name N-(4-Acetamidophenyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetamidophenyl)indomethacin Amide

CAS RN

261766-23-8
Record name N-(4-Acetamidophenyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Acetamidophenyl)indomethacin Amide
Reactant of Route 2
Reactant of Route 2
N-(4-Acetamidophenyl)indomethacin Amide
Reactant of Route 3
Reactant of Route 3
N-(4-Acetamidophenyl)indomethacin Amide
Reactant of Route 4
Reactant of Route 4
N-(4-Acetamidophenyl)indomethacin Amide
Reactant of Route 5
Reactant of Route 5
N-(4-Acetamidophenyl)indomethacin Amide
Reactant of Route 6
Reactant of Route 6
N-(4-Acetamidophenyl)indomethacin Amide

Citations

For This Compound
1
Citations
S Holt, B Paylor, L Boldrup, K Alajakku… - European journal of …, 2007 - Elsevier
There is evidence in the literature that the nonsteroidal anti-inflammatory drugs indomethacin and ibuprofen can interact with the cannabinoid system both in vitro and in vivo. In the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.